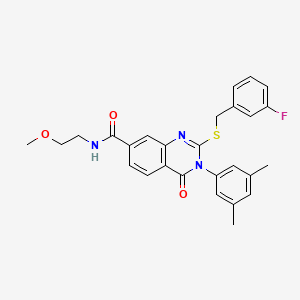

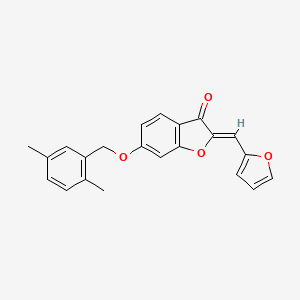

![molecular formula C12H12F3NO B2404208 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one CAS No. 1918140-90-5](/img/structure/B2404208.png)

5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam structure . The trifluorophenyl group attached to the pyrrolidinone ring could potentially enhance the compound’s lipophilicity and bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered pyrrolidinone ring, with a methyl group and a trifluorophenylmethyl group attached to the same carbon atom in the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluorophenyl group and the electron-donating methyl group. The lactam (cyclic amide) structure of pyrrolidinones can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluorophenyl group could enhance the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Synthesis Methods

Ultrasound-Promoted Synthesis : An environmentally friendly synthesis of N-substituted 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones, closely related to the compound , has been achieved using ultrasound. This method employs ethanol as a solvent and triethylamine as a base, offering a greener and more efficient synthesis route (Franco et al., 2015).

Synthesis in Aqueous Medium : Pyrrolidin-2-ones, including derivatives like 5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one, have been synthesized in an eco-friendly aqueous medium using ultrasound. This method is significant for its reduced environmental impact and efficient production (Franco et al., 2012).

Chemical Properties and Analysis

- Conformational Studies : Research on structurally similar compounds has shown the importance of intramolecular hydrogen bonding in determining the conformational properties of such molecules. This insight is relevant for understanding the chemical behavior of this compound (Laurella & Erben, 2016).

Applications in Medicinal Chemistry

Development of Biological Active Molecules : Pyrrolidin-2-ones are considered in the synthesis of new medicinal molecules due to their presence in many biologically active compounds. The ability to introduce various substituents into their nucleus is crucial for developing new drugs with improved biological activity (Rubtsova et al., 2020).

Antimicrobial Activity : Derivatives of pyrrolidine-2-carboxylate, which share a similar structural framework, have shown interesting antimicrobial activity. This suggests potential for developing antimicrobial agents from compounds like this compound (Nural et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c1-12(3-2-10(17)16-12)6-7-4-8(13)11(15)9(14)5-7/h4-5H,2-3,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUCKLWINFKMHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)CC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)

![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)

![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)